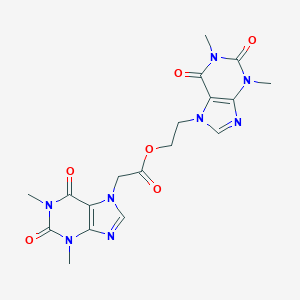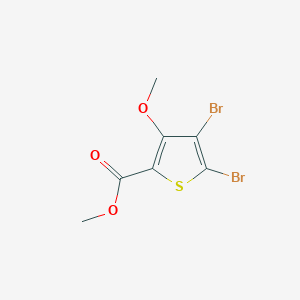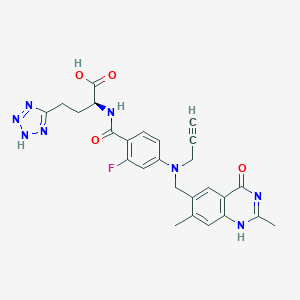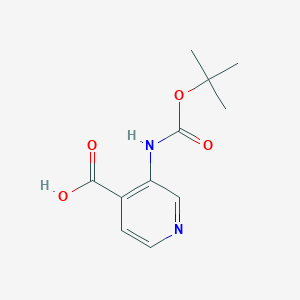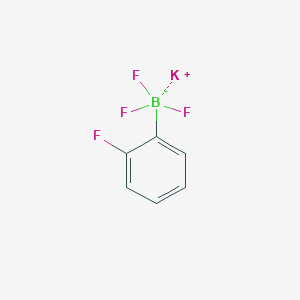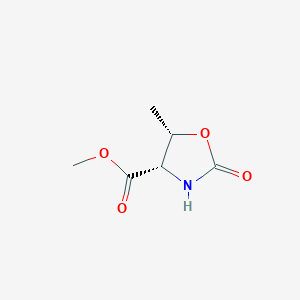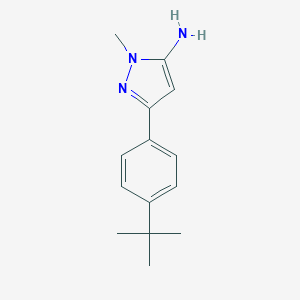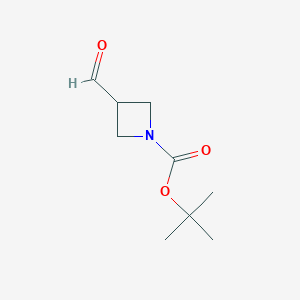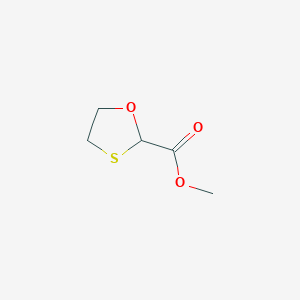
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate
Vue d'ensemble
Description
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is still under investigation. However, it has been suggested that its biological activities are due to its ability to inhibit certain enzymes and signaling pathways.
Biochemical and physiological effects:
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is its potential as a drug delivery system. It has been shown to be able to cross the blood-brain barrier, which is a significant challenge in drug delivery. Additionally, Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate exhibits various biological activities, which makes it a promising candidate for further research.
However, one of the limitations of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is its potential toxicity. Further studies are needed to determine the safe dosage and long-term effects of this compound.
Orientations Futures
There are several future directions for research on Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate. One area of interest is its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to determine the exact mechanism of action and potential side effects of this compound.
Other potential future directions include investigating the use of Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate in the treatment of various diseases, such as cancer and inflammation. Furthermore, research could focus on the development of novel synthetic routes for the synthesis of this compound.
Conclusion:
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate is a promising compound with potential applications in various fields, including medicinal chemistry and drug delivery. While further research is needed to fully understand its mechanism of action and potential side effects, the future looks bright for this compound and its potential to improve human health.
Applications De Recherche Scientifique
Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, Methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
161126-48-3 |
|---|---|
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
methyl 4-(dimethoxymethyl)-3-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-17-13(16)12-10(14(18-2)19-3)11(15-20-12)9-7-5-4-6-8-9/h4-8,14H,1-3H3 |
Clé InChI |
POFVNMNBRCOKGJ-UHFFFAOYSA-N |
SMILES |
COC(C1=C(ON=C1C2=CC=CC=C2)C(=O)OC)OC |
SMILES canonique |
COC(C1=C(ON=C1C2=CC=CC=C2)C(=O)OC)OC |
Synonymes |
5-Isoxazolecarboxylicacid,4-(dimethoxymethyl)-3-phenyl-,methylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

